molecular formula C14H9Cl2N5O B11159062 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11159062
M. Wt: 334.2 g/mol
InChI Key: GYVLGUIOBRTRQW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the tetrazole ring and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include sodium azide, chlorinated aromatic compounds, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chlorophenyl)benzamide: Lacks the tetrazole ring, leading to different chemical properties.

    5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substituents, affecting its reactivity and applications.

Uniqueness

2-chloro-N-(3-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both chloro and tetrazole groups, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

2-chloro-N-(3-chlorophenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-2-1-3-10(6-9)18-14(22)12-7-11(4-5-13(12)16)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

GYVLGUIOBRTRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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